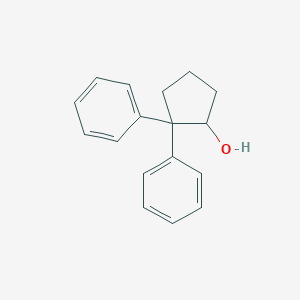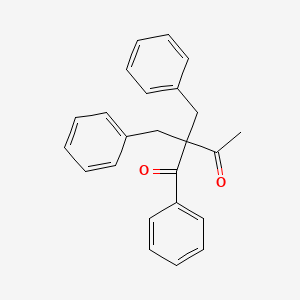![molecular formula C20H16Cl2N3O3P B14269985 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride CAS No. 135936-62-8](/img/structure/B14269985.png)
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an anilino group, a phosphoryl group, and a benzoyl chloride group. It is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of aniline with phosphoryl chloride to form an intermediate compound, which is then reacted with 4-carbonochloridoylaniline
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is common to enhance the reaction efficiency and yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the benzoyl chloride group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoryl derivatives, while reduction can produce various aniline derivatives.
Aplicaciones Científicas De Investigación
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride involves its interaction with molecular targets through its reactive functional groups. The phosphoryl group can participate in phosphorylation reactions, while the benzoyl chloride group can undergo nucleophilic substitution. These interactions can affect various molecular pathways and processes, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino benzoyl chloride
- 4-(Chloromethyl)benzoyl chloride
- 4-(Dimethylamino)benzoyl chloride
Uniqueness
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride is unique due to its combination of anilino, phosphoryl, and benzoyl chloride groups, which confer distinct reactivity and versatility. This makes it valuable in various applications where specific chemical properties are required.
Propiedades
Número CAS |
135936-62-8 |
|---|---|
Fórmula molecular |
C20H16Cl2N3O3P |
Peso molecular |
448.2 g/mol |
Nombre IUPAC |
4-[[anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride |
InChI |
InChI=1S/C20H16Cl2N3O3P/c21-19(26)14-6-10-17(11-7-14)24-29(28,23-16-4-2-1-3-5-16)25-18-12-8-15(9-13-18)20(22)27/h1-13H,(H3,23,24,25,28) |
Clave InChI |
WBEOWAOVYWCQTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C(=O)Cl)NC3=CC=C(C=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



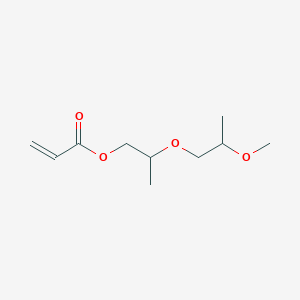
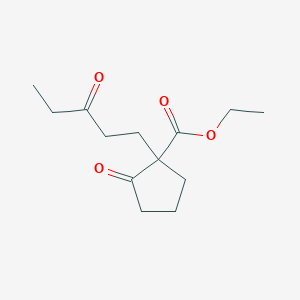
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)

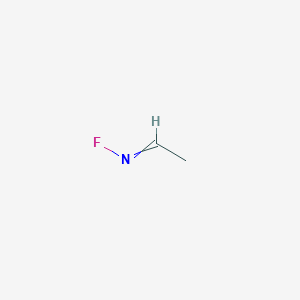
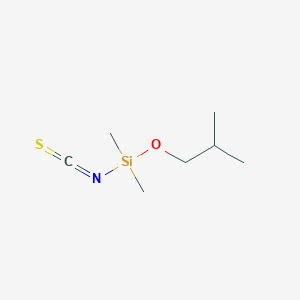
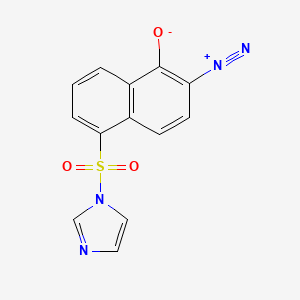
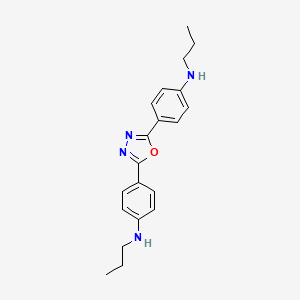
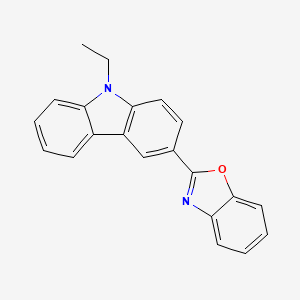
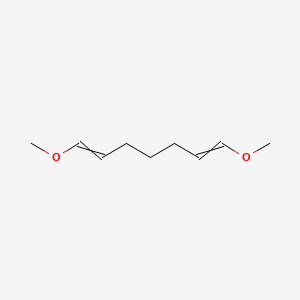
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
